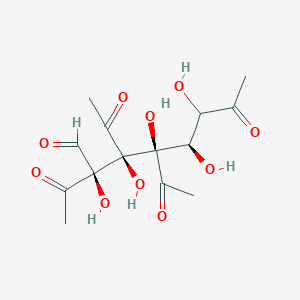

2,3,4,6-Tetraacetyl-D-glucose

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C14H20O10 |

|---|---|

分子量 |

348.3 g/mol |

IUPAC 名称 |

(2R,3S,4R,5R)-2,3,4-triacetyl-2,3,4,5,6-pentahydroxy-7-oxooctanal |

InChI |

InChI=1S/C14H20O10/c1-6(16)10(20)11(21)13(23,8(3)18)14(24,9(4)19)12(22,5-15)7(2)17/h5,10-11,20-24H,1-4H3/t10?,11-,12-,13-,14-/m1/s1 |

InChI 键 |

RZBDNMLCXKERMD-OOAQSJESSA-N |

SMILES |

CC(=O)C(C(C(C(=O)C)(C(C(=O)C)(C(C=O)(C(=O)C)O)O)O)O)O |

手性 SMILES |

CC(=O)C([C@H]([C@](C(=O)C)([C@@](C(=O)C)([C@@](C=O)(C(=O)C)O)O)O)O)O |

规范 SMILES |

CC(=O)C(C(C(C(=O)C)(C(C(=O)C)(C(C=O)(C(=O)C)O)O)O)O)O |

产品来源 |

United States |

Sophisticated Synthetic Methodologies for 2,3,4,6 Tetraacetyl D Glucose and Its Functionalized Derivatives

Strategic Acetylation Routes from D-Glucose Precursors

The direct acetylation of D-glucose to produce 2,3,4,6-Tetraacetyl-D-glucose is a nuanced process. While the peracetylation of D-glucose to form glucose pentaacetate is a more common transformation, the synthesis of the tetraacetylated derivative requires specific methodologies to selectively leave one hydroxyl group unprotected or to selectively deacetylate the peracetylated product. mdpi.comdoubtnut.com

Optimization of Conventional Esterification Protocols

Traditional esterification methods for glucose acetylation often involve the use of acetic anhydride (B1165640) with a catalyst. A common approach involves the full acetylation of D-glucose to 1,2,3,4,6-penta-O-acetyl-D-glucopyranose, followed by selective deacetylation at the anomeric position. For instance, D-glucose can be treated with acetic anhydride in the presence of anhydrous pyridine (B92270), a reaction that is typically stirred at room temperature for an extended period. bas.bgnih.gov The resulting peracetylated product can then be selectively deacetylated. One method involves reacting 1,2,3,4,6-penta-O-acetyl-α,β-D-glucopyranose with phosphorus tribromide to yield 2,3,4,6-O-tetraacetyl-α-D-glucopyranosyl bromide, which can then be converted to the desired tetraacetyl glucose. bas.bg The optimization of these protocols often focuses on reaction time, temperature, and the choice of catalyst to maximize yield and purity. For example, it has been shown that a prolonged reaction time during bromination can lead to the decomposition of the product. bas.bg

Another approach involves the direct partial acetylation of D-glucose. However, achieving selectivity for the 2,3,4,6-positions while leaving the anomeric hydroxyl group free is challenging due to the similar reactivity of the hydroxyl groups.

Exploration of Diverse Catalytic Systems for Controlled Acetylation

The choice of catalyst is paramount in controlling the extent and regioselectivity of glucose acetylation. Various catalytic systems have been investigated to improve the synthesis of this compound and its derivatives.

Lewis Acid-Mediated Acetylation (e.g., AlCl3, ZnCl2, BF3)

Lewis acids are effective catalysts for the acylation of carbohydrates. They can facilitate the deacetylation of peracetylated sugars to yield tetra-O-acetyl derivatives. For example, the deacetylation of β-D-glucose pentaacetate using Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) can produce 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.comnih.gov Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the reaction mechanism, suggesting that the Lewis acid interacts with the anomeric acetyl group, facilitating its removal. mdpi.comnih.gov The anomeric effect plays a significant role in these reactions, often leading to the formation of the more stable α-anomer. mdpi.com Cerium(III) triflate (Ce(OTf)₃) has also been proposed as an environmentally friendly and recoverable Lewis acid catalyst for the per-O-acetylation of sugars. rsc.org

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| AlCl₃ | β-D-glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | 110 °C | - | nih.gov |

| ZnCl₂ | β-D-glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | - | - | nih.gov |

| BF₃ | β-D-glucose pentaacetate | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose | Computational Study | - | nih.gov |

| Ce(OTf)₃ | Sugars | Per-O-acetylated sugars | Low catalyst loading, recoverable | High | rsc.org |

Solid Acid Catalysis in Acetylation Processes

Solid acid catalysts offer several advantages, including ease of separation, reusability, and reduced environmental impact. google.comrsc.org Catalysts such as H₂SO₄/SiO₂ have been successfully used for the complete acetylation of monosaccharides, including glucose, to produce 1,2,3,4,6-penta-O-acetyl-α,β-D-glucopyranose with high yields. google.com While this produces the pentaacetate, subsequent selective deacetylation can lead to the desired tetraacetylated product. Other solid acid catalysts, such as tin-loaded montmorillonite, have also been explored for carbohydrate transformations. mdpi.com Zeolites containing Lewis acidic centers, like tin or titanium, have demonstrated catalytic activity in sugar isomerizations, a related field of carbohydrate chemistry. nih.govnih.gov

| Catalyst | Substrate | Product | Conditions | Yield | Reference |

| H₂SO₄/SiO₂ | Glucose | 1,2,3,4,6-penta-O-acetyl-α,β-D-glucopyranose | 25°C, 30 min | 97% | google.com |

Enzyme-Catalyzed Acetylation for Chemo- and Regioselectivity

Enzymatic catalysis provides a powerful tool for achieving high chemo- and regioselectivity in carbohydrate modifications, often under mild reaction conditions. researchgate.netiupac.org Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), are capable of catalyzing transesterification reactions in organic media, allowing for the regioselective acetylation of unprotected carbohydrates. researchgate.net This method can provide protected monosaccharide building blocks in a single step with high yields. researchgate.net For instance, enzymatic methods have been developed for the selective acetylation of specific hydroxyl groups on various glycosides. researchgate.netrsc.org While the direct synthesis of this compound via enzymatic acetylation of D-glucose is not straightforward, the principles of regioselective enzymatic acylation are highly relevant for creating specifically functionalized glucose derivatives.

Advanced Microwave-Assisted Acetylation Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to carbohydrate chemistry has proven to be a clean, efficient, and convenient method. The peracetylation of D-glucose using acetic anhydride and a catalyst like zinc chloride can be achieved in a quantitative yield in less than 15 minutes with microwave heating. This rapid and efficient method can be the first step in a two-step synthesis of this compound. Microwave technology has also been utilized in the synthesis of glucose-based oxadiazole derivatives, demonstrating its versatility in carbohydrate chemistry. nih.gov Furthermore, microwave-assisted conversion of carbohydrates into other valuable chemicals, such as 5-hydroxymethylfurfural (B1680220) (5-HMF), has been extensively studied, showcasing the potential of this technology in biomass conversion. mdpi.comnih.gov

| Technique | Catalyst | Substrate | Product | Conditions | Yield | Reference |

| Microwave Irradiation | ZnCl₂ | D-glucose | Glucose pentaacetate | < 15 min | Quantitative | |

| Microwave Irradiation | AlCl₃ | Glucose | 5-HMF | 165 °C, few minutes | 70% | mdpi.com |

Implementation of Green Chemistry Principles in Acetylation Reactions

The acetylation of glucose and other carbohydrates is a fundamental transformation in organic synthesis, traditionally relying on reagents and conditions that are now considered environmentally burdensome. humanjournals.comrsc.org The classical approach often involves using an excess of acetic anhydride with pyridine as both a solvent and a catalyst. rsc.org This method, while effective, is associated with the use of a toxic and odorous solvent and generates significant waste, contributing to a high E-factor (the ratio of the mass of waste to the mass of product). humanjournals.comrsc.org

In response to the growing need for sustainable chemical processes, significant efforts have been directed towards developing greener acetylation methods. These modern approaches align with the principles of green chemistry, which advocate for waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. greenchemistry-toolkit.orgacs.orgmsu.eduacs.org

Key developments in the green acetylation of carbohydrates include:

Catalytic Methods: The use of solid acid catalysts, such as HClO4-SiO2, allows for the per-O-acetylation of carbohydrates using stoichiometric amounts of acetic anhydride under solvent-free conditions. This avoids the need for pyridine and excess reagents. researchgate.net

Enzymatic Reactions: Enzymes, particularly lipases, offer a high degree of selectivity, often eliminating the need for protecting groups. acs.org For instance, Amano lipase A from Aspergillus niger has been shown to effectively catalyze the complete de-O-acetylation of peracetylated α-glucose in aqueous media, representing a mild and efficient deprotection strategy. rsc.org

Aqueous Reaction Media: Performing acetylation in water is a significant advancement. Unprotected sugars can be selectively acetylated at the anomeric position by stirring them in an aqueous solution with acetic anhydride and a weak base like sodium carbonate. nih.govacs.org This method provides a novel route for the differential protection of carbohydrates. nih.gov

Solvent-Free Conditions: Reactions conducted without a solvent, or "neat," minimize waste generation. rsc.org For example, a supramolecular-assisted O-acylation of carbohydrates using 18-crown-6 (B118740) and a catalytic amount of potassium fluoride (B91410) can be performed under neat conditions. rsc.org

Alternative Energy Sources: Microwave irradiation has been employed to accelerate N-acetylation reactions using a catalytic amount of zinc acetate (B1210297) in acetic acid, demonstrating a greener approach. humanjournals.com

These green methodologies not only reduce the environmental impact of acetylation reactions but also often lead to improved yields, higher selectivity, and simplified purification procedures. humanjournals.comrsc.orgnih.gov

Precision Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide, commonly known as acetobromoglucose, is a crucial glycosyl donor in carbohydrate chemistry. wikipedia.org Its synthesis from glucose pentaacetate is a well-established but mechanistically complex reaction.

The conversion of β-D-glucose pentaacetate to acetobromoglucose is not a simple substitution. Mechanistic studies indicate that the reaction proceeds through the formation of a resonance-stabilized carbonium ion intermediate. cdnsciencepub.com The initial step involves the dissociation of the anomeric acetoxy group at the C1 position, facilitated by the participation of the neighboring acetoxy group at C2. cdnsciencepub.com This leads to the formation of a cyclic acoxonium ion.

The formation of acetobromoglucose from glucose pentaacetate involves the attack of a bromide ion on the carbonium ion intermediate. The stereochemical outcome of this reaction is influenced by the reaction conditions and the nature of the Lewis acid catalyst employed.

Several methods have been developed to optimize the synthesis of acetobromoglucose, aiming for high yields and purity. A common and effective laboratory-scale preparation involves the reaction of β-pentaacetylglucose with hydrogen bromide in acetic acid. orgsyn.org

One optimized procedure involves the following key steps:

Preparation of β-D-glucose pentaacetate: This is typically achieved by acetylating D-glucose with acetic anhydride, often catalyzed by a small amount of concentrated sulfuric acid or perchloric acid. orgsyn.orgthepharmstudent.com

Bromination: The resulting syrup of mixed glucose pentaacetates is then treated with dry hydrogen bromide in an ice bath. orgsyn.org

Crystallization and Purification: The product, acetobromoglucose, is crystallized from a suitable solvent system, such as isopropyl ether, to obtain a pure product. orgsyn.org

Another optimized method utilizes phosphorus tribromide as the brominating agent, reacting with 1,2,3,4,6-penta-O-acetyl-(α,β)-D-glucopyranose at room temperature. This approach has been reported to produce acetobromoglucose in a yield of 83.5% after a reaction time of 3 hours. bas.bg It is important to note that acetobromoglucose is sensitive to light and heat, which can cause decomposition and reduce the yield. bas.bg Therefore, careful control of the reaction time and temperature is crucial for maximizing the yield and purity of the final product. bas.bg

Table 1: Comparison of Synthetic Methods for Acetobromoglucose

| Method | Reagents | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Hydrogen Bromide Method | β-Pentaacetylglucose, Hydrogen Bromide, Acetic Anhydride | Sulfuric Acid | Several hours | Good | orgsyn.org |

| Phosphorus Tribromide Method | Glucose Pentaacetate, Phosphorus Tribromide | None | 3 hours | 83.5% | bas.bg |

Regioselective Synthetic Approaches and Differential Protection Strategies

The selective protection and deprotection of the multiple hydroxyl groups in glucose is a central challenge in carbohydrate chemistry. The ability to acetylate specific positions while leaving others free is essential for the synthesis of complex oligosaccharides and glycoconjugates. researchgate.netnih.gov

Achieving regioselective acetylation often requires multi-step procedures involving the use of protecting groups. A common strategy is to first protect certain hydroxyl groups, perform the desired acetylation, and then remove the initial protecting groups.

One powerful approach involves the use of tin-mediated reactions. The dibutyltin (B87310) oxide method allows for the regioselective acylation of sugars. researchgate.net This method proceeds through the formation of an intermediate tin complex, which enhances the nucleophilicity of specific hydroxyl groups, directing the acylating agent to a particular position. researchgate.net For example, this method has been used for the regioselective hexanoylation, octanoylation, and decanoylation of 3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose to furnish the corresponding 6-O-acyl derivatives. researchgate.net

Another strategy for regioselective acetylation involves a one-pot silylation and acetylation procedure. For instance, the trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)-catalyzed silylation of D-glucose with hexamethyldisilazane (B44280) (HMDS), followed by acetylation, can lead to the formation of 6-O-acetyl glucopyranose as the major product. nih.gov

Enzymatic methods also offer excellent regioselectivity. Lipases can be used for the regioselective deprotection of peracetylated carbohydrates, yielding specific mono- and di-acetylated isomers. nih.gov This protocol allows for the transformation of per-O-acetylated glycopyranosides into a variety of monodeprotected 1-alcohols, 3-alcohols, 4-alcohols, and 6-alcohols in high yields. nih.gov

Furthermore, the treatment of ether-protected sugar derivatives with acetic anhydride in the presence of iodine can lead to regioselective acetylation. For example, treating 3-O-benzyl glucose with acetic anhydride and iodine results in the formation of the 1,6-di-O-acetate in high yield. nih.gov These differentially protected building blocks are invaluable for the synthesis of complex carbohydrate structures. researchgate.netnih.gov

Advanced Reactivity and Mechanistic Chemical Transformations Involving 2,3,4,6 Tetraacetyl D Glucose

Comprehensive Analysis of Glycosylation Reactions Utilizing 2,3,4,6-Tetraacetyl-D-glucose Derivatives

Glycosylation, the formation of a glycosidic bond, is a cornerstone of synthetic carbohydrate chemistry. nih.gov Derivatives of this compound, such as acetobromoglucose, are common glycosyl donors in these reactions. wikipedia.orgwikipedia.org The presence of acetyl groups significantly influences the reactivity and stereochemical outcome of glycosylation. wikipedia.orgbeilstein-journals.org

Elucidation of Stereoselectivity and Anomeric Control in Glycoside Formation

The stereochemistry of the newly formed glycosidic linkage is a critical aspect of glycosylation. nih.govnumberanalytics.com The orientation of the substituent at the anomeric carbon (C-1) relative to the substituent at C-2 determines whether the product is a 1,2-trans or 1,2-cis glycoside. acs.org Achieving high stereoselectivity is a primary goal in oligosaccharide synthesis. nih.govnumberanalytics.com

The Koenigs-Knorr reaction, one of the oldest methods for glycoside synthesis, traditionally involves the reaction of a glycosyl halide with an alcohol in the presence of a silver salt promoter, like silver carbonate. wikipedia.orgwikipedia.orgnih.gov The mechanism, when using a donor like acetobromoglucose, proceeds through several key steps.

Initially, the glycosyl bromide reacts with the silver salt, leading to the elimination of silver bromide and the formation of an oxocarbenium ion intermediate. wikipedia.orglibretexts.org This intermediate is stabilized by the participation of the neighboring acetyl group at C-2. wikipedia.orglibretexts.org The acetyl group's carbonyl oxygen attacks the anomeric carbon, forming a cyclic dioxolanium ion intermediate. wikipedia.orglibretexts.org This intermediate effectively shields one face of the sugar ring. nih.gov Subsequent nucleophilic attack by the alcohol occurs from the opposite face via an SN2-like mechanism, resulting in an inversion of configuration at the anomeric center and the formation of the 1,2-trans glycoside. wikipedia.orglibretexts.org

Recent advancements have shown that the classic Koenigs-Knorr reaction can be significantly accelerated by the addition of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov This modification allows for milder reaction conditions and high yields. nih.gov

Table 1: Key Intermediates in the Koenigs-Knorr Reaction

| Intermediate | Description | Role in Stereoselectivity |

| Oxocarbenium ion | A key electrophilic species formed upon departure of the leaving group from the anomeric carbon. nih.govnih.gov | Its planar nature can lead to a mixture of stereoisomers if not controlled. acs.orgnih.gov |

| Dioxolenium ion | A cyclic intermediate formed by the participation of the C-2 acetyl group. acs.org | Shields one face of the sugar, directing the incoming nucleophile to the opposite face for 1,2-trans product formation. nih.govnih.gov |

The participation of the acetyl group at the C-2 position is a dominant factor in controlling the stereochemical outcome of glycosylation reactions with this compound derivatives. wikipedia.orgbeilstein-journals.orgnih.gov This phenomenon, known as neighboring group participation, leads to the preferential formation of 1,2-trans glycosides. nih.govbeilstein-journals.org

The ester group at C-2 provides anchimeric assistance, stabilizing the transition state leading to the cyclic dioxolenium ion. wikipedia.orgacs.org This intermediate is then attacked by the nucleophile (the glycosyl acceptor) from the side opposite to the cyclic ion, resulting in high stereoselectivity for the trans product. nih.gov In the case of glucose derivatives, this corresponds to the formation of a β-glycosidic linkage. libretexts.org The effectiveness of this participation can be influenced by the nature of the acyl group, with benzoyl groups also being commonly used and showing strong participating ability. beilstein-journals.orgnih.gov In contrast, non-participating groups at C-2, such as ethers, often lead to mixtures of α and β anomers because the intermediate oxocarbenium ion can be attacked from either face. wikipedia.orgbeilstein-journals.org

The stereoselectivity of these reactions can also be influenced by factors such as the concentration of reactants, with lower concentrations sometimes favoring the desired 1,2-trans product in cases of imperfect selectivity. acs.org

Traditional glycosylation methods involve mixing the glycosyl donor and acceptor before adding a promoter. nih.gov A more advanced approach is the pre-activation strategy, where the glycosyl donor is activated by a promoter in the absence of the acceptor. nih.govbu.edu.eg This temporal separation of donor activation and acceptor glycosylation allows for unique chemo- and stereoselectivity. nih.govbu.edu.eg

In this strategy, a stable yet reactive intermediate is formed upon pre-activation. nih.gov This intermediate must be sufficiently reactive to engage the subsequently added acceptor without needing further promotion. nih.gov Thioglycosides are commonly used donors in pre-activation strategies due to their stability and the various methods available for their activation. rsc.orgresearchgate.netnih.gov For a pre-activation to be successful, the generated intermediate must be stable before the acceptor is introduced. nih.gov

Pre-activation allows for the spectroscopic characterization of the reactive intermediates, which aids in understanding the reaction mechanism and optimizing for stereoselectivity. bu.edu.egnih.gov This approach has been successfully applied to the synthesis of complex glycans, including those with challenging 1,2-cis linkages, by carefully choosing protective groups, solvents, and additives to control the structure of the reactive intermediates. nih.govnih.gov One-pot protocols based on pre-activation have also been developed, enabling multiple glycosylation steps in a single flask without intermediate purification, thereby increasing synthetic efficiency. nih.govrsc.org

Synthetic Pathways to Complex Oligosaccharides and Polysaccharides

The synthesis of complex oligosaccharides and polysaccharides relies on the controlled and sequential formation of glycosidic linkages. nih.gov This process involves strategies for chain elongation and the introduction of branches. acs.org

The formation of glycosidic bonds is the fundamental reaction for elongating a carbohydrate chain. nih.govnumberanalytics.com In a typical synthetic scheme, a glycosyl donor, derived from a monosaccharide like this compound, reacts with a glycosyl acceptor, which is another sugar unit with a free hydroxyl group. nih.gov The regioselectivity of this reaction is controlled by using protecting groups on all hydroxyls except the one intended for coupling. nih.gov

For chain elongation, a disaccharide formed in one glycosylation step can be chemically modified to become the donor or acceptor for the next coupling reaction. This iterative process allows for the stepwise construction of a linear oligosaccharide. nih.gov

Branching in polysaccharides is achieved by using a monosaccharide unit that has more than one hydroxyl group available for glycosylation, or by selectively deprotecting a hydroxyl group on a sugar residue within an existing chain to create a new acceptor site. researchgate.netacs.org A subsequent glycosylation at this site introduces a new carbohydrate chain, creating a branch point. The synthesis of branched structures requires careful planning of the protecting group strategy to ensure that the correct hydroxyl groups are exposed for glycosylation at each step. nih.gov Automated glycan assembly (AGA) on a solid phase support has emerged as a powerful technology to expedite the synthesis of complex oligosaccharides by simplifying the purification of intermediates. nih.gov

Chemo-Enzymatic Synthesis of Branched Polysaccharides (e.g., from Cellulose)

The synthesis of branched polysaccharides from linear polymers like cellulose (B213188) represents a significant challenge in polymer chemistry. While nature produces branched polysaccharides like amylopectin, creating them artificially allows for the development of materials with novel properties. researchgate.net A key chemical approach involves the grafting of sugar units onto the cellulose backbone.

Research has demonstrated the successful synthesis of non-naturally branched polysaccharides through the homogeneous reaction of cellulose with a reactive derivative of this compound. researchgate.netsemanticscholar.orgsemanticscholar.org In this method, cellulose is first dissolved in a suitable solvent system, such as N,N-dimethyl acetamide/LiCl (DMA/LiCl) or the ionic liquid 1-N-butyl-3-methylimidazolium chloride (BMIMCl). researchgate.netsemanticscholar.org The dissolved cellulose is then reacted with 2,3,4,6-tetraacetyl-1-bromo-α-D-glucopyranoside in the presence of a base like triethylamine (B128534), which acts as an acid scavenger. semanticscholar.orgsemanticscholar.org

The reaction leads to the formation of 1,2-orthoesters, grafting the acetylated glucose moiety onto the cellulose chain. researchgate.netsemanticscholar.org The degree of substitution (DS), which indicates the average number of substituent groups attached per anhydroglucose (B10753087) unit (AGU), can be controlled by adjusting the molar ratio of the reactants. semanticscholar.org For instance, increasing the molar ratio of the acetylated glucose bromide and triethylamine to the AGU results in a higher DS. semanticscholar.org Products with a DS up to 0.58 have been achieved, yielding materials soluble in dimethyl sulfoxide (B87167) (DMSO) and water. semanticscholar.org Advanced NMR techniques, such as DOSY and T2 measurements, have confirmed the covalent bonding of the glucose units and the purity of the resulting branched polymers. semanticscholar.orgsemanticscholar.org

| Cellulose Solvent | Molar Ratio (AGU : Bromide : Base) | DS Achieved | Product Solubility | Reference |

|---|---|---|---|---|

| DMA/LiCl | 1:3:6 | 0.58 | DMSO, Water | semanticscholar.org |

| BMIMCl | 1:3:6 | 0.41 | DMSO | semanticscholar.org |

| BMIMCl | 1:1:2 | No Reaction | N/A | semanticscholar.org |

Strategies for Protecting Group Manipulation and Selective Deacetylation

The acetyl groups of this compound serve as protecting groups, which mask the hydroxyl functionalities during chemical synthesis. The ability to selectively remove these groups is crucial for synthesizing complex carbohydrate structures, as it allows for reactions at specific positions. ccsenet.org Regioselective deacetylation methodologies are therefore a key focus in carbohydrate chemistry.

Regioselective Deacetylation Methodologies

Regioselective deacetylation involves the removal of an acetyl group from one specific hydroxyl position while leaving others intact. Various reagents and protocols have been developed to achieve this, targeting either the anomeric (C1) position or one of the other secondary hydroxyls. The choice of method depends on the desired position of the free hydroxyl group for subsequent reactions. researchgate.netresearchgate.net

Hydrazine (B178648) hydrate (B1144303) has been effectively used for the regioselective deacetylation of fully acetylated sugars. researchgate.netresearchgate.net When peracetylated reducing disaccharides are treated with 1.2 equivalents of hydrazine hydrate in acetonitrile (B52724), the primary reaction is the deacetylation at the C1 (anomeric) position. researchgate.net However, increasing the equivalents of hydrazine hydrate can lead to further deacetylation at other positions. For example, using 2.5 equivalents of the reagent on maltose (B56501) octaacetate resulted in the removal of acetyl groups at C1, C2, C2', and C3. researchgate.net The reaction with methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside using 2.5 equivalents of hydrazine hydrate yielded a variety of products, including the 3,4,6-triacetate, mixtures of diacetates, and the 6-acetate, demonstrating deacetylation at multiple positions. researchgate.net

| Starting Material | Equivalents of Hydrazine Hydrate | Major Product(s) | Reference |

|---|---|---|---|

| Peracetylated reducing disaccharides | 1.2 | Heptaacetates (free OH at C1) | researchgate.net |

| Maltose octaacetate | 2.5 | Tetraacetate (free OH at C1, C2, C2', C3) | researchgate.net |

| Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | 2.5 | 3,4,6-triacetate, various diacetates, 6-acetate | researchgate.net |

The selective removal of the anomeric acetyl group is a particularly important transformation, as the resulting free hydroxyl at C1 is a key intermediate for the synthesis of glycosides. ccsenet.org Several methods have been developed to achieve this with high selectivity.

One approach utilizes zinc acetate (B1210297) dihydrate as a mild catalyst in methanol. researchgate.net This method is noted for its experimental simplicity and cost-effectiveness. Another protocol employs triisopropyltin ethoxide, (i-Pr)3Sn(OEt), as a catalyst for the regioselective deacetylation of the anomeric position in fully acetylated carbohydrates like glucose pentaacetate. ccsenet.org Additionally, Lewis acids such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) have been shown to effectively catalyze the deacetylation of β-D-glucose pentaacetate specifically at the anomeric position, yielding 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. nih.govmdpi.com

Acid-catalyzed methods, particularly those using Lewis acids, are a robust strategy for anomeric deacetylation. nih.govmdpi.com The reaction of β-D-glucose pentaacetate with a Lewis acid like AlCl₃ at elevated temperatures (e.g., 110 °C) results in the selective removal of the C1 acetyl group. nih.gov A noteworthy aspect of this reaction is the inversion of configuration at the anomeric center, converting the β-pentaacetate into the α-anomer of the resulting tetra-acetylated glucose. nih.govmdpi.com

The proposed mechanism involves the formation of an oxonium intermediate. The Lewis acid coordinates to the anomeric acetyl group, weakening the glycosidic bond. mdpi.com Subsequent cleavage leads to the formation of a stabilized oxonium ion. The attack of a water molecule on this intermediate then yields the final 2,3,4,6-tetra-O-acetyl-glucopyranose product. mdpi.com This process demonstrates the powerful influence of the anomeric effect, which is clearly demonstrated in both experimental and computational studies. nih.govmdpi.com

Studies on Acetyl Group Migration and Transacetylation Phenomena

Acyl group migration is a well-known phenomenon in carbohydrate chemistry where an acyl group, such as an acetyl group, moves from one hydroxyl position to another. nih.gov This intramolecular transesterification can occur between adjacent or even non-adjacent hydroxyl groups and is significantly influenced by factors like pH. nih.gov

Kinetic studies on acetylated oligosaccharides have shown that the rate of migration is linear with respect to the hydroxide (B78521) ion concentration between pH 7 and 8. nih.gov In a mannan (B1593421) trisaccharide model, the migration of an acetyl group between the O2 and O3 positions was found to be approximately 1000 times faster than any other migration pathway. nih.gov Research on a native galactoglucomannan polysaccharide also demonstrated that acetyl group migration can occur in complex biopolymers. nih.gov This phenomenon is critical to consider during the synthesis and manipulation of partially acetylated sugars, as unintended migration can lead to a mixture of isomers, complicating purification and characterization. researchgate.net For example, the synthesis of 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose requires careful control of reaction conditions to prevent the formation of other tetra-acetylated isomers through acyl migration. researchgate.net

| Migration Pathway | Relative Rate | Observation | Reference |

|---|---|---|---|

| Between O2 and O3 | ~1000x faster than other migrations | Rapid equilibrium between O2 and O3 acetylated forms. | nih.gov |

| From O2 to O6 (inter-residue) | Significantly slower | Demonstrates migration across the glycosidic bond. | nih.gov |

Advanced Derivatization and Functionalization Reactions

This compound serves as a versatile starting material for a variety of advanced chemical transformations, enabling the introduction of diverse functional groups and the synthesis of complex carbohydrate structures. These reactions are fundamental in the fields of glycochemistry and drug discovery, providing access to modified sugars with unique properties and biological activities.

Synthesis of Glycosyl Azides and Glycosyl Thiocyanates

Glycosyl azides and thiocyanates are valuable intermediates in carbohydrate chemistry, primarily due to their ability to be converted into other important functional groups.

Glycosyl Azides:

The synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide (B81097) is a well-established and stereospecific process. researchgate.net It typically begins with the conversion of D-glucose into its per-O-acetylated form, which is then treated with a brominating agent to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). researchgate.netbas.bg The subsequent reaction with an azide salt, such as sodium azide, proceeds via a stereospecific SN2 displacement of the anomeric bromide. This inversion of configuration at the anomeric center results in the formation of the β-D-glucopyranosyl azide. researchgate.net The reaction is notable for its clean workup and applicability to both small-scale and large-scale syntheses. researchgate.net The resulting 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide is a versatile precursor for synthesizing a wide array of glucosylamine derivatives, often with retention of the β-anomeric stereochemistry. researchgate.net For instance, it can undergo 1,3-dipolar cycloaddition reactions, such as with propargyl alcohol, to form triazole-linked carbohydrate structures. researchgate.net

| Starting Material | Reagent | Product | Key Features |

| 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Sodium Azide | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide | Stereospecific SN2 reaction, inversion of anomeric configuration. researchgate.net |

Glycosyl Thiocyanates:

2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another important derivative. tcichemicals.comsigmaaldrich.com This compound serves as a valuable reagent, particularly in analytical chemistry for the determination of optical purity. tcichemicals.com It readily reacts with amino groups to form stable thiourea (B124793) derivatives. tcichemicals.com This reactivity allows for the labeling of racemic amines, generating diastereomers that can be separated and quantified using High-Performance Liquid Chromatography (HPLC). tcichemicals.com

| Starting Material | Reagent | Product | Application |

| Racemic Amine | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | Diastereomeric thioureas | HPLC-based determination of optical purity. tcichemicals.com |

Formation of Carbohydrate Orthoesters

Carbohydrate 1,2-orthoesters are significant intermediates in glycosylation reactions, often formed as byproducts when using glycosyl donors with a participating acetyl group at the C-2 position. ffame.org However, they can also be synthesized intentionally and subsequently rearranged to form the desired 1,2-trans-glycosidic linkages. ffame.org

The formation of an orthoester from 2,3,4,6-tetra-O-acetyl-D-glucose derivatives typically involves the reaction of a glycosyl donor, such as a trichloroacetimidate (B1259523), with an alcohol in the presence of a promoter. For example, the reaction of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate with a suitable alcohol under the influence of promoters like TMSOTf or BF3·OEt2 can lead to the formation of the corresponding orthoester as the major product. ffame.org These orthoesters can then be rearranged to the thermodynamically more stable glycoside product under acidic conditions. ffame.org The mechanism of this rearrangement is believed to involve the dissociation of the orthoester to form a 1,2-acyloxonium ion intermediate, which is then attacked by the alcohol to yield the glycoside. ffame.org

A key intermediate in some synthetic routes is 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can be prepared from D-mannose through a multi-step process that includes the formation of a 1,2-orthoester. nih.gov This orthoester is then hydrolyzed to give the desired product. nih.gov

| Reactants | Promoter/Conditions | Product |

| 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate, Alcohol | TMSOTf or BF3·OEt2 | Carbohydrate Orthoester |

| Carbohydrate Orthoester | Protic or Lewis Acid | 1,2-trans-Glycoside |

Generation of Glycosyl Trifluoroacetates as Reactive Intermediates

Glycosyl trifluoroacetates are highly reactive intermediates that can be generated from this compound derivatives. These intermediates are not typically isolated but are formed in situ to facilitate subsequent glycosylation reactions. Their high reactivity stems from the excellent leaving group ability of the trifluoroacetate (B77799) group.

While direct synthesis from this compound is less common, a related and highly important transformation is the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (mannose triflate). nih.gov This compound is a crucial precursor for the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG), a widely used radiotracer in positron emission tomography (PET). nih.gov The synthesis involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of pyridine (B92270). nih.gov

| Starting Material | Reagent | Product | Significance |

| 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose | Trifluoromethanesulfonic anhydride (Tf2O), Pyridine | 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | Precursor for FDG synthesis. nih.gov |

Modification for Isotopic Labeling (e.g., ¹³C-enrichment)

Isotopically labeled carbohydrates, such as those enriched with ¹³C, are invaluable tools in metabolic research and for mechanistic studies of enzymatic reactions. This compound can be synthesized from ¹³C-labeled D-glucose, providing a stable, protected form of the labeled sugar that can be used in various synthetic applications.

D-Glucose uniformly labeled with ¹³C (D-Glucose-¹³C₆) is commercially available and serves as the starting material for these syntheses. sigmaaldrich.comisotope.com This labeled glucose can be acetylated using standard procedures to produce 2,3,4,6-tetra-O-acetyl-D-glucose-¹³C₆. The resulting labeled compound can then be used as a tracer in metabolic studies to follow the fate of the carbon skeleton of glucose through various biochemical pathways. nih.gov The analysis of the ¹³C labeling patterns in downstream metabolites provides detailed information about metabolic fluxes and pathway utilization. nih.gov

| Labeled Precursor | Reaction | Labeled Product | Application |

| D-Glucose-¹³C₆ | Acetylation | This compound-¹³C₆ | Metabolic tracer studies. isotope.comnih.gov |

In Depth Structural Elucidation and Conformational Analysis of 2,3,4,6 Tetraacetyl D Glucose Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 2,3,4,6-Tetraacetyl-D-glucose derivatives in solution and the solid state. These techniques provide valuable information on the connectivity of atoms, the chemical environment of nuclei, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation of organic molecules, including acetylated carbohydrates. iosrjournals.org It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the definitive structural assignment of this compound and its derivatives. bas.bg The chemical shifts and coupling constants of the protons and carbons in the pyranose ring and the acetyl groups provide a wealth of information about the stereochemistry and conformation of the molecule.

In the ¹H NMR spectrum, the signals for the anomeric proton (H-1) are typically found at a downfield chemical shift due to the influence of two neighboring oxygen atoms. The coupling constant between H-1 and H-2 (³JH1,H2) is particularly informative for determining the anomeric configuration. A small coupling constant (around 3-4 Hz) is indicative of an α-anomer, while a larger coupling constant (around 7-8 Hz) suggests a β-anomer. mdpi.com

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The anomeric carbon (C-1) resonates at a characteristic downfield position. The chemical shifts of the other ring carbons and the carbonyl and methyl carbons of the acetyl groups can be assigned using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). These experiments correlate the signals of directly bonded and long-range coupled protons and carbons, respectively, allowing for an unambiguous assignment of the entire molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 6.23 | 92.14 |

| H-2 | 5.00 | 72.99 |

| H-3 | 5.45 | 72.25 |

| H-4 | 5.10 | 71.89 |

| H-5 | 4.00 | 70.43 |

| H-6a | 4.25 | 61.09 |

| H-6b | 4.15 | 61.09 |

| Acetyl CH₃ | 2.00-2.10 (multiple signals) | 20.5-21.0 (multiple signals) |

| Acetyl C=O | - | 169.0-171.0 (multiple signals) |

Note: The exact chemical shifts may vary depending on the solvent and the specific derivative.

Deuterium (B1214612) (²H) NMR spectroscopy has emerged as a valuable tool for studying metabolic pathways, including gluconeogenesis, the process of generating glucose from non-carbohydrate precursors. researchgate.netmetsol.comwustl.edu By administering deuterium-labeled water (²H₂O) to subjects, the incorporation of deuterium into newly synthesized glucose can be monitored. researchgate.net

The ²H NMR spectrum of glucose or its derivatives, such as monoacetone glucose, allows for the quantification of deuterium enrichment at specific positions in the glucose molecule. wustl.edu This positional information is crucial for dissecting the contributions of different precursors to gluconeogenesis. For instance, deuterium incorporation at the H-2 position of glucose occurs at the level of glucose-6-phosphate and reflects both glycogenolysis and gluconeogenesis. core.ac.uk In contrast, deuterium enrichment at positions H-3 through H-6 occurs at the level of triose phosphates and is specific to the gluconeogenic pathway. core.ac.uk

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different components in a mixture based on their diffusion coefficients. This method can be effectively used to assess the purity of this compound samples. In a DOSY experiment, all signals belonging to a single molecular species will have the same diffusion coefficient and will appear at the same vertical position in the 2D DOSY plot. The presence of impurities with different molecular sizes will result in signals with different diffusion coefficients, allowing for their identification and quantification.

Transverse relaxation time (T₂) measurements can also provide insights into the purity and aggregation state of a sample. T₂ is sensitive to molecular motion and interactions. Changes in T₂ values can indicate the presence of impurities or the formation of aggregates. The transverse relaxation rate (R₂ = 1/T₂) has been shown to be dependent on glucose concentration, and this principle can be applied to assess the purity of acetylated glucose derivatives. nih.gov

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are valuable complementary techniques to NMR for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the ester carbonyl groups (C=O) are observed in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the acetyl groups and the pyranose ring appear in the fingerprint region (1000-1300 cm⁻¹). The absence of a broad absorption band in the region of 3200-3600 cm⁻¹ confirms the complete acetylation of the hydroxyl groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nist.gov For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ can be observed in the mass spectrum, confirming the molecular formula C₁₄H₂₀O₁₀. cymitquimica.com Fragmentation patterns observed in the mass spectrum can provide additional structural information. For example, the loss of acetyl groups is a common fragmentation pathway for acetylated sugars.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| IR Spectroscopy | Strong C=O stretching vibration around 1740 cm⁻¹C-O stretching vibrations in the 1000-1300 cm⁻¹ regionAbsence of broad O-H stretching band |

| Mass Spectrometry | Molecular ion peak corresponding to C₁₄H₂₀O₁₀Fragmentation pattern showing loss of acetyl groups |

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline compounds like this compound derivatives. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

The crystal structure of a tetrasaccharide containing a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit revealed that the glucopyranose ring adopts the typical ⁴C₁ chair conformation. nih.gov In this conformation, the bulky acetyl groups are generally found in equatorial positions to minimize steric hindrance. researchgate.net The crystal structure also provides precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformational preferences of the molecule in the solid state. nih.gov

The solid-state structure can be stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds. researchgate.net These interactions play a significant role in the packing of the molecules in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Derivative Containing this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Pyranose Ring Conformation | ⁴C₁ (chair) |

| Substituent Orientation | Predominantly equatorial |

Note: The specific crystallographic parameters will vary for different derivatives.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. In the case of this compound derivatives, these interactions are primarily weak C-H···O hydrogen bonds.

Similarly, the crystal structure of 4,6-dimethyl-2-[(2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl)sulfanyl]pyrimidine features a system of three weak hydrogen bonds that link the molecules into chains. nih.gov

Conformational Analysis of Pyranose Ring and Acetyl Groups in Crystalline State

X-ray crystallography provides precise information about the conformation of molecules in the solid state. For derivatives of this compound, the pyranose ring consistently adopts a chair conformation, which is the most stable arrangement for six-membered rings.

In the case of 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, the pyranoside ring exists in a chair conformation (⁴C₁), with all its bulky substituents, including the acetyl groups and the substituted benzene (B151609) ring, occupying equatorial positions to minimize steric hindrance. nih.gov The specific puckering parameters for the pyranose ring in this molecule have been determined as Q = 0.6016 (18) Å, θ = 172.53 (16)°, and φ = 178.0 (14)°. nih.gov

Similarly, in a more complex tetrasaccharide containing a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl residue, all four D-glucopyranose units maintain the usual ⁴C₁ chair conformation. nih.gov The orientation of the primary acetate (B1210297) groups at the C-6 position can vary. For example, in this tetrasaccharide, the primary acetate groups of the reducing and (1→6)-branched residues are in the gt conformation, while the nonreducing residue exhibits a gg conformation. nih.gov

The conformation of the anomeric substituent is also a critical aspect. In 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl azide (B81097), the azide group is in an axial orientation, while the other substituents are equatorial. researchgate.net Conversely, in the β-anomer, all non-hydrogen substituents, including the anomeric azide group, are in equatorial positions. researchgate.net

State-of-the-Art Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools to complement experimental findings and provide deeper insights into the structure, energetics, and reactivity of molecules.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a widely used computational method to predict the geometry and electronic structure of molecules. nih.govnih.gov It allows for the optimization of molecular geometries to find the most stable arrangement of atoms and to explore the energetic landscape of different conformations.

For instance, DFT calculations at the B3LYP/6-31G* level of theory have been employed to study the deacylation of β-D-glucose pentaacetate, a reaction that can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose. mdpi.com These calculations can elucidate the interaction energies between the reactant and a Lewis acid catalyst, such as BF₃, providing insights into the reaction mechanism. mdpi.com The results of such studies can reveal weak interactions between the Lewis acid and oxygen atoms in the pyranose ring or the anomeric acetyl group. mdpi.com

Detailed Conformational Analysis of the Pyranose Ring (e.g., Chair Conformations)

The pyranose ring of glucose and its derivatives predominantly exists in a chair conformation. pearson.comlibretexts.org This is due to the staggering of substituents on adjacent carbon atoms, which minimizes torsional strain. In aqueous solutions, D-glucose exists mainly in its cyclic pyranose forms, with the open-chain form being a minor component. dalalinstitute.com

The stability of the two possible chair conformations (⁴C₁ and ¹C₄) is influenced by the orientation of the substituents. The conformation with the majority of bulky substituents in equatorial positions is generally more stable. pearson.com For β-D-glucopyranose, the ⁴C₁ chair conformation, where all hydroxyl groups and the hydroxymethyl group are in equatorial positions, is the most stable.

Examination of Torsional Angles and Hydroxymethyl Rotamer Preferences

The flexibility of the pyranose ring and its substituents is described by torsional angles. In a tetrasaccharide containing a 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl unit, the torsional angles at the β-(1→3)-linkages have been determined from crystal structure data. nih.gov

The orientation of the hydroxymethyl group (C6) relative to the pyranose ring is also a key conformational feature. The population of different rotamers (gt, gg, tg) of the hydroxymethyl group can be influenced by factors such as the solvent. researchgate.net

Theoretical Insights into the Anomeric Effect and Reaction Mechanisms

The anomeric effect is a stereoelectronic phenomenon that describes the preference of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to occupy the axial position, despite the steric hindrance. scripps.eduwikipedia.org This effect is a result of the interaction between the lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ*) of the C1-substituent bond. wikipedia.org

Computational studies, such as those using DFT, have been instrumental in understanding the anomeric effect in reactions involving glucose derivatives. mdpi.com For example, theoretical studies on the deacetylation of β-D-glucose pentaacetate have shown that the anomeric effect plays a clear role in the reaction outcome. mdpi.com The anomeric effect can also influence the reactivity of glycosyl azides, where differences in bond lengths within the azido (B1232118) group of α- and β-anomers, as revealed by X-ray crystallography and rationalized by theoretical calculations, can explain their different reactivities in "click chemistry" reactions. researchgate.net

Theoretical studies also provide a framework for understanding the mechanisms of glycosylation reactions, which involve the formation of glycosidic bonds. masterorganicchemistry.com These reactions proceed through oxonium ion intermediates, and computational models can help to elucidate the reaction pathways and the factors that control the stereochemical outcome. mdpi.com

Advanced Research Applications and Methodological Contributions of 2,3,4,6 Tetraacetyl D Glucose

Facilitation of Mechanistic Investigations in Complex Carbohydrate Reactions

The well-defined structure of 2,3,4,6-Tetraacetyl-D-glucose, with its strategically placed protecting groups, makes it an excellent model substrate for investigating the mechanisms of complex carbohydrate reactions. The acetyl groups influence the molecule's reactivity and conformational stability, allowing researchers to dissect intricate reaction pathways. cymitquimica.com

One key area of investigation is the study of deacylation reactions. Research has explored the deacetylation of glucose pentaacetate to form 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose under the influence of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). mdpi.com Such studies, combining experimental work with computational methods like density functional theory (DFT), have provided deep insights into the reaction mechanisms, including the inversion of configuration at the anomeric center and the influence of the anomeric effect. mdpi.comnih.gov For example, DFT computations have shown that the formation of the α-anomer during the deacetylation of β-D-glucose pentaacetate is kinetically favored. mdpi.com These investigations are crucial for optimizing reaction conditions and achieving stereoselective control in glycosylation reactions.

The presence of the acetyl groups also allows for probing the kinetics and thermodynamics of glycosidic bond formation. By observing the behavior of this compound and its derivatives under various reaction conditions, chemists can better understand the factors that govern the stereochemical outcome of glycosylations, a fundamental challenge in carbohydrate chemistry.

Role in the Development of Novel Synthetic Pathways for Glycoscience Targets

This compound is a pivotal starting material and intermediate for the synthesis of a wide array of more complex and biologically significant molecules. cymitquimica.comchemicalbook.com Its protected hydroxyl groups, with the exception of the anomeric hydroxyl, allow for selective modification at the C1 position, making it a cornerstone for building larger carbohydrate structures.

A primary application is its conversion into highly reactive glycosyl donors. For instance, it can be readily converted to 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), a standard glycosyl donor used extensively in Koenigs-Knorr glycosylation reactions to form glycosidic bonds. wikipedia.orgbas.bgchemicalbook.com This glycosyl bromide is an essential intermediate for synthesizing a variety of sugar esters and other derivatives with potential pharmacological activities. bas.bg

Furthermore, this compound serves as a precursor for other important synthetic intermediates:

Glycosyl Azides : It can be converted to 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide (B81097), a versatile precursor for synthesizing glucosylamine derivatives and for use in "click chemistry" reactions, such as 1,3-dipolar cycloadditions, to create complex glycoconjugates like triazoles. researchgate.netnih.gov

Thio-glycosides : The synthesis of 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose from the tetraacetylated glucose provides a stable thioglycoside donor, which is useful for glycosylations and for the chiral derivatization of amino acids. glycon-biochem.eunih.gov

Isothiocyanates : The corresponding 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is employed as a labeling agent for HPLC analysis.

Alkynyl Glycosides : It is a starting material for producing compounds like propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, a key component in 1,3-dipolar cycloaddition reactions for synthesizing various triazole or isoxazole (B147169) derivatives. taylorfrancis.com

These pathways, originating from this compound, are fundamental to accessing complex oligosaccharides, glycolipids, and glycoproteins needed for glycobiology research. targetmol.comnih.gov

| Intermediate | CAS Number | Key Application | Reference |

|---|---|---|---|

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | 572-09-8 | Glycosyl donor in Koenigs-Knorr reactions | wikipedia.orgbas.bg |

| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide | 13992-25-1 | Precursor for "click chemistry" and glucosylamines | researchgate.netnih.gov |

| 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose | 19879-84-6 | Stable thioglycoside donor, derivatizing agent | glycon-biochem.eunih.gov |

| Propargyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Not specified | Component for 1,3-dipolar cycloadditions | taylorfrancis.com |

Application in Isotopic Labeling Strategies for Tracer and Metabolic Studies

Isotopically labeled carbohydrates are indispensable tools for tracing metabolic pathways and quantifying fluxes in biological systems. While direct studies on labeled this compound are not extensively documented, its synthesis from isotopically labeled D-glucose precursors is a straightforward and powerful strategy.

For example, widely used tracers like [3,4-¹³C₂]glucose or [6,6-²H₂]glucose can be chemically converted to their corresponding tetraacetylated forms. nih.gov The resulting labeled this compound could then be used in several advanced research applications:

Probing Glycosylation Mechanisms : Introducing a labeled acetylated glucose into a synthetic system allows for the precise tracking of the sugar moiety through complex reaction sequences using techniques like mass spectrometry or NMR spectroscopy.

Metabolic Fate of Acylated Sugars : As a lipid-soluble glucose derivative, it can be used to study how acylation affects the transport, uptake, and metabolism of sugars in cellular or whole-organism models. The acetyl groups would alter its biological processing compared to free glucose, providing insights into the enzymatic machinery capable of handling such modified sugars.

Quantifying Metabolic Turnover : In studies where multiple metabolic pathways are being investigated simultaneously, the use of a uniquely labeled tracer like ¹³C-labeled tetraacetylglucose can prevent interference with other tracers, such as those labeled with deuterium (B1214612) (²H). nih.gov

The ability to synthesize isotopically labeled versions of this compound provides a sophisticated tool for chemists and biochemists to ask precise questions about reaction pathways and metabolic networks.

| Labeled Precursor | Potential Labeled Product | Research Application | Reference |

|---|---|---|---|

| [3,4-¹³C₂]glucose | 2,3,4,6-Tetraacetyl-[3,4-¹³C₂]-D-glucose | Tracer for synthetic pathways (NMR/MS), non-interfering metabolic studies | nih.gov |

| [6,6-²H₂]glucose | 2,3,4,6-Tetraacetyl-[6,6-²H₂]-D-glucose | Quantification of glucose turnover and metabolism of acetylated sugars | nih.gov |

| D-Glucose-¹³C₆ | This compound-¹³C₆ | Tracing the complete carbon skeleton in metabolic and synthetic studies | N/A |

Contribution to the Broader Field of Organic Synthesis and Glycoscience Method Development

The impact of this compound extends to the broader development of synthetic methodologies in organic chemistry and glycoscience. Its role as a readily available, stable, and versatile building block has facilitated the refinement of existing reactions and the discovery of new synthetic transformations. cymitquimica.comnih.gov

The extensive use of its derivative, acetobromoglucose, was instrumental in developing the Koenigs-Knorr method, one of the classical and most important glycosylation techniques. wikipedia.org The challenges and stereochemical outcomes associated with using this donor have spurred the development of new activators and reaction conditions, including the use of silver and mercury salts, to improve yields and stereoselectivity. wikipedia.org

Furthermore, research into the selective deprotection of per-acylated sugars, including derivatives of this compound, has led to more refined strategies for orthogonal protecting group manipulation, which is a central theme in the synthesis of complex natural products. mdpi.comnih.gov Studies on the thermolytic deacylation of glucose peresters in the presence of Lewis acids to yield 2,3,4,6-tetra-O-acetyl-α-D-glucopyranose have contributed to a deeper understanding of acyl group migration and selective cleavage, expanding the synthetic chemist's toolkit. mdpi.com

In essence, this compound is not merely a passive starting material but an active participant in the evolution of synthetic chemistry. Its predictable yet nuanced reactivity has made it an ideal platform for testing new synthetic ideas, refining glycosylation methods, and ultimately enabling the construction of the complex carbohydrate architectures that are vital to biology. cymitquimica.comnih.gov

Emerging Research Trends and Future Prospects in 2,3,4,6 Tetraacetyl D Glucose Chemistry

Innovations in Green and Sustainable Synthesis of Acetylated Sugars

The traditional synthesis of acetylated sugars often involves toxic reagents like pyridine (B92270) and excess acetic anhydride (B1165640), posing environmental and safety concerns. rsc.org Recognizing these drawbacks, the scientific community has been actively developing greener and more sustainable alternatives.

A significant advancement is the move towards solvent-free or environmentally benign solvent systems. Research has demonstrated the high-yield (90-99%) per-O-acetylation of unprotected sugars using stoichiometric acetic anhydride with catalytic iodine in the absence of any solvent. nih.gov This method is not only efficient but also simplifies product isolation. Another promising approach involves the use of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([Emim][Ac]), which can dissolve polysaccharides and facilitate rapid acetylation at room temperature. nih.gov This technique has proven effective for achieving comprehensive glycosyl composition analysis of otherwise recalcitrant biomass like cellulose (B213188). nih.govmdpi.com

Catalytic innovations are also at the forefront of green synthesis. Supramolecular-assisted O-acylation using a combination of potassium fluoride (B91410) (KF) and 18-crown-6 (B118740) in acetonitrile (B52724) offers a cost-effective and mild method for producing per-acylated carbohydrates. rsc.org This system boasts a very low E-factor (0.6), signifying minimal waste generation and high sustainability. rsc.org Furthermore, enzymatic modifications, which operate under mild conditions, are being explored to increase the content of soluble dietary fiber through processes like acetylation. mdpi.com Physical-chemical methods like steam burst pretreatment represent an efficient and scalable green technology that uses rapid steam expansion to disrupt biomass structure, cleaving glycosidic bonds and facilitating subsequent chemical modifications. mdpi.com

Table 1: Comparison of Green Synthesis Methods for Acetylated Sugars

| Method | Key Reagents/Conditions | Advantages | Source(s) |

|---|---|---|---|

| Solvent-Free Catalysis | Acetic anhydride, catalytic iodine | High yield (90-99%), no solvent, simple workup | nih.gov |

| Ionic Liquids | [Emim][Ac], acetic anhydride | Dissolves recalcitrant polysaccharides, rapid reaction at room temp. | nih.gov |

| Supramolecular Catalysis | KF, 18-crown-6, acetonitrile | Cost-effective, very low E-factor (0.6), mild conditions | rsc.org |

| Steam Burst Pretreatment | High-pressure steam | Environmentally safe, scalable, efficient for biomass | mdpi.com |

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

While 2,3,4,6-Tetraacetyl-D-glucose is a well-established synthetic intermediate, researchers continue to uncover novel aspects of its reactivity. One area of intense study is the regioselective deacetylation of per-acetylated sugars. Studies have shown that the acetyl groups on a pyranoside ring exhibit different levels of reactivity during acidic deacetylation. nih.govresearchgate.net For instance, using HCl/EtOH in chloroform (B151607), preferential deacetylation occurs at the O-3, O-4, and O-6 positions, leaving the 2-O-acetyl group intact. nih.gov This differential reactivity, which can be explained by the higher activation barrier for removing the 2-O-acetyl group, enables the one-step synthesis of valuable 2-O-acetyl aryl glycopyranosides. nih.govresearchgate.net

Unexpected transformations have also been observed under common reaction conditions. In one instance, an attempt to synthesize a phenyl glycoside by reacting β-D-glucose pentaacetate with 4-hydroxyacetophenone in the presence of a Lewis acid like ZnCl₂ or AlCl₃ did not yield the expected glycosylation product. mdpi.com Instead, the reaction resulted in deacetylation specifically at the anomeric position, affording 2,3,4,6-tetra-O-acetyl-α-D-glucose. mdpi.com This highlights how reaction conditions can be manipulated to favor specific deprotection pathways over glycosylation.

The primary utility of this compound often involves its conversion into a more reactive glycosyl donor. A standard and crucial transformation is its reaction with phosphorus tribromide or acetyl bromide to form 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose). wikipedia.orgbas.bg This glycosyl halide is a cornerstone reagent in carbohydrate chemistry, widely used as a glycosyl donor in Koenigs-Knorr-type reactions to form glycosidic bonds with various alcohols and other nucleophiles. wikipedia.org Similarly, it can be converted to the corresponding glycosyl fluoride, another effective glycosyl donor. capes.gov.brnih.gov These activated intermediates open up a vast array of transformation pathways for the synthesis of glucosides and oligosaccharides. wikipedia.orgcapes.gov.br

Integration of Advanced Analytical and Computational Tools for Comprehensive Understanding

The subtle structural and conformational nuances of carbohydrates like this compound demand sophisticated analytical and computational methods for a complete understanding of their behavior.

Computational Chemistry has emerged as a powerful tool for rationalizing experimental observations. Density Functional Theory (DFT) calculations have been successfully employed to study the deacetylation of glucose pentaacetate. mdpi.com These theoretical studies can model the reaction pathway, including the formation of oxonium ion intermediates, and explain the stereochemical outcome of the reaction. mdpi.com DFT and semi-empirical methods have also been used to calculate the activation barriers for the removal of different acetyl groups, providing a theoretical basis for the observed regioselectivity in deacetylation reactions and confirming that the 2-O-acetyl group is the least reactive. nih.govresearchgate.net

Advanced Mass Spectrometry (MS) techniques are indispensable for structural elucidation. Tandem MS (MS/MS) methods, including Collision-Induced Dissociation (CID), are used to sequence glycans, although CID alone may not provide linkage information. rsc.org More advanced techniques like Infrared Multiphoton Dissociation (IRMPD) spectroscopy can distinguish between positional isomers of O-acetylated sugars in the gas phase. arxiv.org These methods have confirmed that the acetyl group position is retained during transfer from solution to the gas phase via electrospray ionization, preventing mischaracterization due to potential acetyl migration. arxiv.org

X-ray Crystallography remains the gold standard for unambiguous structure determination in the solid state. The crystal structures of various derivatives, such as 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide (B81097) and its α-anomer, have been determined, confirming their chair conformation and the stereochemistry at the anomeric center. researchgate.netuea.ac.uknih.gov This precise structural information is vital for understanding reaction mechanisms and biological interactions.

Table 2: Advanced Tools for the Analysis of this compound and its Derivatives

| Tool | Application | Insights Gained | Source(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Modeling reaction mechanisms | Calculation of activation barriers, rationalization of regioselectivity and stereochemical outcomes in deacetylation | nih.govresearchgate.netmdpi.com |

| Advanced Mass Spectrometry (IRMPD, Tandem MS) | Structural characterization of isomers | Distinction of positional isomers, analysis of fragmentation patterns, confirmation of acetyl group stability in the gas phase | rsc.orgarxiv.org |

| X-ray Crystallography | Solid-state structure determination | Unambiguous confirmation of molecular structure, stereochemistry, and conformation | researchgate.netnih.gov |

Strategic Development for Enabling Complex Multistep Synthesis of Specialized Research Molecules

This compound is not an end in itself but a critical stepping stone in the synthesis of a vast array of specialized and often biologically active molecules. cymitquimica.comchemicalbook.com Its role as a versatile building block is central to modern chemical glycobiology and medicinal chemistry.

A key application is in the synthesis of glycosides and glycoconjugates . After activation as a glycosyl donor (e.g., as acetobromoglucose), it can be coupled to various aglycones to create complex structures. wikipedia.org This strategy is fundamental to producing molecules for targeted therapies. For example, researchers are developing glycoconjugates of known anticancer agents, leveraging the increased glucose uptake of tumor cells (the Warburg effect) to enhance drug delivery and selectivity. researchgate.net Similarly, sugar-based compounds are being synthesized and evaluated as potential multi-target drugs for neurodegenerative diseases like Alzheimer's by attaching them to heterocyclic moieties that inhibit enzymes like acetylcholinesterase. nih.gov

It is also a crucial precursor for thioglycosides . The conversion of acetobromoglucose to 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose is a key step in the synthesis of Auranofin, a gold-containing drug used to treat rheumatoid arthritis. wikipedia.orgnih.gov This demonstrates the direct pipeline from a simple acetylated sugar to a complex pharmaceutical agent.

Furthermore, the azide derivative, 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl azide, serves as a versatile anchor for introducing new functionalities via "click chemistry" or Staudinger reactions, enabling the parallel synthesis of compound libraries for drug discovery. researchgate.net The strategic manipulation of the protecting groups on the glucose scaffold allows for the synthesis of complex oligosaccharides and other specialized molecules, such as those needed for the development of carbohydrate-based vaccines and diagnostics. researchgate.net The ability to use this compound to build such diverse and functionally important molecules underscores its enduring value in advanced chemical synthesis.

常见问题

Q. What is the standard synthesis protocol for 2,3,4,6-Tetraacetyl-D-glucose, and how can purity be ensured?

Q. How is this compound characterized structurally?

Use a multi-technique approach:

Q. What are its primary applications in carbohydrate chemistry?

It serves as a protected glucose derivative for:

- Glycosylation : Reacts with trichloroacetimidates (e.g., BF₃∙Et₂O catalysis) to form glycosidic bonds in porphyrins or oligosaccharides .

- Click Chemistry : Conjugates with azides via Cu(I)-catalyzed cycloaddition for bioconjugation .

Advanced Research Questions

Q. How can reaction yields in glycosylation be optimized using this compound?

- Catalyst Tuning : BF₃∙Et₂O (0.1–1.0 eq.) in dry CH₂Cl₂/CH₃CN (19:1) improves regioselectivity .

- Donor-Acceptor Ratio : A 2:1 molar excess of trichloroacetimidate donor minimizes side products .

- Case Study : In porphyrin synthesis, yields increased from 44% to 69% by optimizing solvent polarity and reaction time (20 min → 3 h) .

Q. How do competing reaction pathways (e.g., anomerization) impact synthesis, and how are they resolved?

Q. What computational tools predict deacetylation mechanisms?

Density functional theory (DFT) at B3LYP/6-31G* level models hydrolysis pathways:

- Transition States : Identify energy barriers for acetyl group cleavage .

- Solvent Effects : Simulate polar aprotic solvents (e.g., THF) to guide experimental deprotection conditions .

Q. How does this compound enhance drug delivery systems?

- Targeted Delivery : Conjugate with porphyrins for photodynamic therapy (PDT). Example: Glycosylated porphyrin 32 showed λmax at 414 nm (logε = 5.36) for light-activated cancer cell apoptosis .

- Biocompatibility : Acetyl groups improve solubility in hydrophobic drug carriers (e.g., micelles) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (83–133°C): How to validate?

- Source Variation : Impurity levels (e.g., residual solvents) alter melting points. Purify via column chromatography (SiO₂, CHCl₃/MeOH) and confirm via DSC .

- Polymorphism : Recrystallize from CHCl₃/MeOH to isolate stable crystalline forms .

Future Research Directions

Q. Can this compound be used in biocatalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。